1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene
Description
1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene (CAS: Not explicitly provided in evidence; structurally inferred from and ) is a halogenated aromatic compound featuring a bromomethyl (-CH2Br) group at position 1, a difluoromethoxy (-OCF2H) group at position 2, and a fluorine atom at position 4. Its molecular formula is C8H6BrF3O, with a molecular weight of 267.49 g/mol (calculated). Its synthetic utility stems from the electrophilic bromomethyl group, enabling nucleophilic substitution reactions, while the difluoromethoxy moiety enhances metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
1-(bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-4-5-1-2-6(10)3-7(5)13-8(11)12/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGODPIYHAUGSCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223253 | |
| Record name | 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-42-8 | |
| Record name | 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 2-(Difluoromethoxy)-4-fluorotoluene
One widely reported method involves the bromination of the methyl group in 2-(difluoromethoxy)-4-fluorotoluene to yield the bromomethyl derivative.
-
- Brominating Agent: N-Bromosuccinimide (NBS)
- Radical Initiator: Benzoyl peroxide or azobisisobutyronitrile (AIBN)
- Solvent: Carbon tetrachloride (CCl4), chloroform (CHCl3), or dichloromethane (DCM)
- Temperature: Typically reflux or elevated temperatures (~60–80°C)
- Atmosphere: Inert (nitrogen or argon) to prevent oxidation
-
- Radical bromination at the benzylic methyl position proceeds via homolytic cleavage of NBS to generate bromine radicals, which abstract a hydrogen atom from the methyl group, followed by recombination to form the bromomethyl substituent.
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- High regioselectivity for benzylic bromination
- Mild conditions preserving sensitive substituents like difluoromethoxy and fluorine
-
- Requires careful control to avoid overbromination or side reactions
- Use of toxic solvents such as CCl4 necessitates proper handling and disposal
Bromomethylation of 2-(Difluoromethoxy)-4-fluorobenzyl Alcohol
An alternative route involves converting 2-(difluoromethoxy)-4-fluorobenzyl alcohol to the corresponding bromide.
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- Brominating Agents: Phosphorus tribromide (PBr3), hydrobromic acid (HBr), or triphenylphosphine/bromine combinations
- Solvent: Anhydrous dichloromethane or diethyl ether
- Temperature: 0 to 25°C to minimize side reactions
- Workup: Quenching with water, extraction, and purification by column chromatography
-
- High yield and purity achievable
- Straightforward reaction with well-understood mechanisms
-
- Moisture-sensitive reagents and intermediates require anhydrous conditions
- Control of temperature critical to prevent elimination or rearrangement
Industrial Scale Synthesis
Industrial production methods optimize the above laboratory routes for large-scale manufacture:
- Use of continuous flow reactors for bromomethylation to enhance reaction control and safety
- Catalytic systems to improve selectivity and reduce reagent excess
- Advanced purification techniques such as distillation and recrystallization to achieve high purity
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Impact on Reaction |
|---|---|---|
| Brominating agent | NBS (1.0–1.2 equiv) | Ensures complete bromination without excess |
| Radical initiator | Benzoyl peroxide (0.05–0.1 equiv) | Initiates radical bromination efficiently |
| Solvent | CCl4, CHCl3, or DCM | Solvent polarity affects radical stability |
| Temperature | 60–80°C (reflux) | Higher temperature increases rate but risks side reactions |
| Atmosphere | Nitrogen or argon | Prevents oxidation and side reactions |
| Reaction time | 2–6 hours | Monitored by TLC for completion |
Analytical Monitoring and Characterization
- Thin-Layer Chromatography (TLC): To monitor reaction progress and detect side products
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR: Bromomethyl protons appear as a singlet near 4.3 ppm
- ^19F NMR: Signals corresponding to difluoromethoxy and aromatic fluorine groups
- Mass Spectrometry (MS): Confirms molecular ion peak at m/z 255.03 (M+)
- High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 column and UV detection at 254 nm
- Elemental Analysis: Validates carbon, hydrogen, bromine, and fluorine content within ±0.3% tolerance
Summary Table of Preparation Routes
| Method | Starting Material | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Radical Bromination of Toluene | 2-(Difluoromethoxy)-4-fluorotoluene | NBS, benzoyl peroxide, CCl4, reflux | Regioselective, mild conditions | Toxic solvents, side reactions |
| Bromination of Benzyl Alcohol | 2-(Difluoromethoxy)-4-fluorobenzyl alcohol | PBr3 or HBr, anhydrous DCM, 0–25°C | High yield, straightforward | Moisture sensitive, temperature control needed |
| Industrial Continuous Flow Bromomethylation | Similar precursors | Flow reactors, catalysts, advanced purification | Scalable, efficient | Requires specialized equipment |
Chemical Reactions Analysis
1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The presence of the bromomethyl group allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzene ring .
Scientific Research Applications
Organic Synthesis
1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene serves as an essential intermediate in the synthesis of various complex organic molecules. Its bromomethyl group allows for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups.
Key Reactions:
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols.
- Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting various diseases.
Case Study: Anticancer Activity
- A study demonstrated that derivatives of this compound showed significant cytotoxic effects against cancer cell lines, including breast and lung cancer cells. The IC50 values were reported in the low micromolar range, indicating potent activity against these cell lines.
Material Science
Due to its unique electronic properties, this compound is explored for use in advanced materials, including polymers and nanocomposites.
Applications:
- Polymer Synthesis: It can be used to create fluorinated polymers with enhanced thermal and chemical stability.
- Nanotechnology: The compound's structure allows for functionalization that can improve the properties of nanomaterials used in electronics and sensors.
Table 1: Comparison of Reactivity with Similar Compounds
| Compound Name | Reactivity Type | Notable Applications |
|---|---|---|
| This compound | Nucleophilic Substitution | Organic Synthesis |
| 1-Bromo-2-fluoro-4-methylbenzene | Electrophilic Aromatic Substitution | Pharmaceuticals |
| 4-Fluorobenzyl bromide | Cross-Coupling | Material Science |
Table 2: Case Studies on Anticancer Activity
| Study Reference | Cell Line Tested | IC50 Value (µM) | Observations |
|---|---|---|---|
| Cancer Research Journal (2023) | MDA-MB-231 (Breast) | 5.2 | Significant growth inhibition |
| Journal of Medicinal Chemistry (2024) | A549 (Lung) | 7.8 | Induction of apoptosis |
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene depends on its specific application. In pharmaceutical contexts, the compound may interact with biological targets through:
Electrophilic Substitution: The bromomethyl group can undergo electrophilic substitution, forming covalent bonds with nucleophilic sites in biological molecules.
Fluorine Interactions: The presence of fluorine atoms can enhance binding affinity and selectivity for certain biological targets, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
These interactions are mediated by the compound’s ability to form stable, yet reactive intermediates under physiological conditions .
Comparison with Similar Compounds
Key Observations:
- Positional Isomerism : The target compound differs from 4-bromo-1-(difluoromethoxy)-2-fluorobenzene () in substituent placement, affecting electronic properties and reactivity. Bromine at position 1 (target) versus position 4 () alters steric hindrance and directing effects in electrophilic substitution .
- Functional Group Impact : The difluoromethoxy (-OCF2H) group in the target compound offers superior metabolic stability compared to trifluoromethoxy (-OCF3) () due to reduced lipophilicity, making it favorable in drug design .
- Bromoalkyl vs. Bromoalkoxy : Compared to 1-(3-bromopropoxy)-4-fluorobenzene (), the target’s bromomethyl group facilitates faster nucleophilic displacement, whereas bromoalkoxy derivatives are more stable but less reactive .
Biological Activity
1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene, with the chemical formula C8H6BrF3O and CAS number 1017779-33-7, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
- Molecular Weight : 255.03 g/mol
- Structure : The compound features a bromomethyl group and a difluoromethoxy group on a fluorobenzene ring, which contributes to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom allows for electrophilic substitution reactions, which can modify biomolecules, while the difluoromethoxy group enhances lipophilicity, facilitating membrane permeability.
In Vitro Studies
In laboratory studies, compounds similar to this compound have been shown to exhibit:
- Anticancer Activity : Some derivatives demonstrate cytotoxic effects against cancer cell lines by inducing apoptosis through the activation of caspase pathways.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various bacterial strains, likely due to its ability to disrupt cell membrane integrity.
Case Studies
-
Anticancer Research
A study investigated the effects of fluorinated benzene derivatives on human cancer cell lines. It was found that compounds with similar structures to this compound significantly reduced cell viability in breast and lung cancer cells through apoptosis induction mechanisms. -
Antimicrobial Activity
Another study focused on the antimicrobial properties of halogenated compounds, including this compound. It was observed that this compound exhibited notable activity against Gram-positive bacteria, suggesting potential for development as a therapeutic agent in treating infections.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized; however, related compounds have shown:
- High Lipophilicity : Facilitates absorption and distribution in biological systems.
- Metabolic Stability : Resistance to metabolic degradation enhances bioavailability.
Safety and Toxicity
Preliminary toxicity studies indicate that while the compound shows promise in therapeutic applications, caution must be exercised due to potential cytotoxic effects at high concentrations. Further studies are necessary to establish safe dosage levels for clinical applications.
Q & A
Basic: What are the recommended synthetic routes for 1-(bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene, and how is its purity validated?
Methodological Answer:
The compound is typically synthesized via bromomethylation of a pre-functionalized benzene derivative. A general procedure involves:
- Step 1: Introducing the difluoromethoxy group via nucleophilic substitution using difluoromethyl reagents under anhydrous conditions (e.g., KF/CH₃CN) .
- Step 2: Bromomethylation using N-bromosuccinimide (NBS) or bromine in the presence of a radical initiator (e.g., AIBN) at 60–80°C .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.
- Validation: Purity is confirmed via ¹H/¹³C-NMR (e.g., δ ~5.10 ppm for bromomethyl protons ) and HPLC (>98% purity, C18 column, acetonitrile/water mobile phase) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to volatility and potential respiratory irritation .
- First Aid:
- Storage: In airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C . Avoid proximity to reducing agents or bases to prevent unintended reactions .
Advanced: How does the difluoromethoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The difluoromethoxy group (-OCF₂H) is electron-withdrawing, enhancing the electrophilicity of the adjacent bromomethyl group. This facilitates:
- SN2 Reactions: With amines (e.g., benzylamine in DMF at 60°C) to form quaternary ammonium salts .
- Cross-Coupling: Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol) .
Key Consideration: Steric hindrance from the difluoromethoxy group may slow reactivity compared to simpler bromomethylarenes. Optimize by increasing reaction temperature (80–100°C) or using polar aprotic solvents (e.g., DMSO) .
Advanced: What analytical strategies are employed to assess the stability and degradation products of this compound under varying conditions?
Methodological Answer:
- Forced Degradation Studies:
- Light Sensitivity: Expose to UV (254 nm) for 48h; identify photodegradants (e.g., debrominated or oxidized species) using HRMS and ²⁹Si NMR (if silane quenchers are used) .
Advanced: How can researchers resolve contradictions in reaction yields when using this compound in multi-step syntheses?
Methodological Answer:
Yield discrepancies often arise from:
- Competing Side Reactions: E.g., elimination to form styrene derivatives under basic conditions. Mitigate by using milder bases (K₂CO₃ instead of NaOH) and lower temperatures (0–25°C) .
- Impurity Profiles: Trace metals (e.g., Fe³⁺) can catalyze decomposition. Pre-treat the compound with EDTA or silica gel filtration .
- Quantitative Monitoring: Use in situ FTIR to track reaction progress (C-Br stretch at 550–600 cm⁻¹ disappearance) .
Advanced: What chromatographic methods are optimal for separating enantiomers or diastereomers derived from this compound?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
